5-Ethylbenzo[b]thiophene
Description
Contextualization within Heterocyclic Chemistry and Benzo[b]thiophene Analogues
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and organic chemistry due to their diverse biological and medicinal properties. nih.gov The inclusion of heteroatoms like sulfur, oxygen, or nitrogen can significantly alter a molecule's physicochemical properties, such as solubility and drug-receptor interactions. nih.gov Thiophene (B33073), a five-membered ring containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry because of its wide range of biological activities. nih.gov
Benzo[b]thiophene, the core structure of 5-Ethylbenzo[b]thiophene, consists of a thiophene ring fused to a benzene (B151609) ring. evitachem.com This scaffold is π-electron rich and is present in several pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole. wikipedia.orgdoi.org The position and nature of substituents on the benzo[b]thiophene core are critical, as they influence the molecule's electronic properties, reactivity, and biological activity. smolecule.comresearchgate.net Consequently, benzo[b]thiophene derivatives are a major focus in drug discovery, with research exploring their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been investigated for their ability to bind to a variety of cancer-specific protein targets. ekb.eg
Historical Development of Research on Ethyl-Substituted Benzo[b]thiophenes
Research into benzo[b]thiophenes and their substituted analogues has evolved over several decades. Early research focused on establishing fundamental synthesis routes to the core benzothiophene (B83047) structure. A common approach involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfide (B99878) source like sodium sulfide or potassium sulfide. wikipedia.org
Over time, synthetic methods have become more sophisticated, allowing for the specific placement of substituents like the ethyl group. A patent filed in the 1990s describes a process for preparing a 2-(1-bromo-ethyl)-benzo[b]thiophene derivative, highlighting the interest in ethyl-substituted benzothiophenes as intermediates for further synthesis. google.com More recent advancements have focused on developing more efficient and environmentally benign synthetic methodologies. These include electrophilic cyclization of alkynyl thioanisoles and visible-light-promoted reactions that can proceed under mild conditions. evitachem.comresearchgate.netnih.gov The development of syntheses utilizing palladium or copper catalysts has also provided more versatile routes to substituted benzo[b]thiophenes. wikipedia.org This progression reflects a broader trend in organic chemistry toward greater control over molecular architecture and the development of sustainable synthetic practices.
Overview of Key Academic Research Trajectories for this compound
Current research involving this compound and its isomers is primarily concentrated in the areas of synthetic methodology, medicinal chemistry, and material science.
Synthetic Chemistry: A significant research trajectory is the development of novel and efficient methods for synthesizing substituted benzo[b]thiophenes. Key strategies include:
Electrophilic Cyclization: This method uses electrophilic reagents to induce the cyclization of precursors like alkynyl thioanisoles, offering a route to various substituted benzothiophenes under mild conditions. evitachem.com
Gewald Synthesis: This is a multicomponent reaction that can be adapted to produce benzo[b]thiophene derivatives. evitachem.com
Visible-Light-Promoted Reactions: These modern methods utilize light to facilitate the formation of the benzothiophene ring system from components like disulfides and alkynes, aligning with the principles of green chemistry. evitachem.com
Cross-Coupling Reactions: this compound can participate in reactions like the Suzuki or Heck couplings, which are powerful tools for creating carbon-carbon bonds and introducing diverse functional groups. evitachem.com
Medicinal Chemistry: The benzo[b]thiophene scaffold is a cornerstone in the development of new therapeutic agents. nih.gov Research has demonstrated that derivatives possess a wide spectrum of biological activities. researchgate.netnih.gov While specific studies on this compound are less common, the research on its analogues suggests its potential as a building block for drugs targeting cancer, inflammation, and microbial infections. nih.govnih.govepa.gov For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as potential anticancer agents that target the RhoA/ROCK pathway. nih.gov
Material Science: Derivatives of benzo[b]thiophene, including this compound, are explored for their applications in materials science. Their favorable electronic properties make them suitable for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. evitachem.com The ability to modify the core structure allows for the fine-tuning of material properties for specific technological applications. evitachem.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17514-96-4 | evitachem.com |
| Molecular Formula | C₁₀H₁₀S | evitachem.com |
| Molecular Weight | 162.25 g/mol | evitachem.com |
| Appearance | Typically a pale yellow solid | evitachem.com |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695); limited solubility in water. | evitachem.com |
| Octanol/Water Partition Coefficient (logP) | 3.464 | chemeo.com |
| Water Solubility (logS) | -3.84 mol/l | chemeo.com |
Table 2: Selected Synthesis Methods for Benzo[b]thiophene Derivatives
| Synthesis Method | Description | Key Reagents/Conditions | Source(s) |
| Electrophilic Cyclization | Cyclization of alkynyl thioanisoles. | Electrophilic reagents (e.g., dimethyl(thiodimethyl)sulfonium tetrafluoroborate). | evitachem.com |
| Gewald Synthesis | A multi-component reaction. | Ethylcyanoacetate, cyclohexanone (B45756), sulfur, diethylamine. | evitachem.com |
| Visible-Light Promotion | Formation from disulfides and alkynes. | Visible light, mild conditions. | evitachem.com |
| Friedel-Crafts Alkylation & Rearrangement | A multi-step synthesis to produce 5-substituted derivatives. | Friedel-Crafts alkylation followed by a Newman-Kwart rearrangement. | researchgate.net |
| Bromination | Synthesis of 2-(1-bromo-ethyl)-benzo[b]thiophene. | N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin, free radical initiator. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJPQUVYBHFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423819 | |
| Record name | 5-Ethylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-96-4 | |
| Record name | 5-Ethylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Ethylbenzo B Thiophene and Its Derivatives
Direct Synthesis Approaches to the 5-Ethylbenzo[b]thiophene Core
Direct synthesis methods focus on constructing the this compound molecule from acyclic or simpler cyclic precursors. These strategies are designed to build the fused ring system with the ethyl group already in the desired position.
Cyclization Reactions for Thiophene (B33073) Ring Formation
A primary strategy for forming the benzo[b]thiophene core involves the cyclization of appropriately substituted benzene (B151609) derivatives. One common method is the reaction of a substituted thiophenol with an alkyne. For instance, the cyclization of 2-ethylphenylthiol with sulfur or sulfur-containing reagents can yield this compound. Electrophilic cyclization of alkynyl thioanisoles represents another effective route. evitachem.com These reactions often utilize electrophilic reagents to induce the ring closure, forming the thiophene portion of the molecule. evitachem.comchim.it Recent advancements have also explored visible-light-promoted reactions, which facilitate the formation of benzothiophenes from disulfides and alkynes under milder conditions. evitachem.com
Another notable cyclization approach is the Gewald synthesis, which typically involves the reaction of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group and elemental sulfur in the presence of a base. evitachem.com While broadly applicable for thiophene synthesis, its specific application to this compound would require a starting material that already contains the ethyl-substituted benzene ring.
Annulation Strategies for Benzo-Fused Systems
Annulation strategies involve the fusion of a thiophene ring onto a pre-existing benzene ring. A copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) provides a route to 2-substituted benzo[b]thiophenes. organic-chemistry.org To generate the 5-ethyl derivative, the starting 2-bromo alkynylbenzene would need to be appropriately substituted with an ethyl group at the para-position to the bromine atom.
Domino annulation reactions, often catalyzed by transition metals like rhodium, represent a more complex but efficient strategy for constructing fused heterocyclic systems. rsc.org While specific examples for this compound are not prevalent, the general principle involves a cascade of reactions that build the fused ring system in a single pot.
Precursor Functionalization and Ring Closure
This approach involves the synthesis of a linear precursor that already contains all the necessary atoms for the final benzo[b]thiophene structure, followed by an intramolecular cyclization step. For example, a 2-alkynylthioanisole derivative bearing an ethyl group on the benzene ring can be synthesized and subsequently cyclized. nih.gov Electrophilic cyclization of such precursors, often mediated by reagents like iodine or dimethyl(thiodimethyl)sulfonium tetrafluoroborate, leads to the formation of the benzo[b]thiophene ring. chim.itnih.gov
A one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene has been reported, involving a double lithiation followed by reaction with DMF and subsequent intramolecular aldol-type condensation. mdpi.com Adapting this method for this compound would necessitate starting with an appropriately ethyl-substituted methylthiobenzene.
Post-Synthetic Modification of the Benzo[b]thiophene Skeleton to Incorporate the 5-Ethyl Group
An alternative to direct synthesis is the functionalization of a pre-formed benzo[b]thiophene ring system. This approach is particularly useful when the parent benzo[b]thiophene is readily available.
Directed Alkylation and Ethylation Techniques
Direct alkylation of the benzo[b]thiophene ring can be challenging due to issues with regioselectivity, often resulting in a mixture of products. chemicalbook.com Electrophilic substitution reactions, including Friedel-Crafts alkylation, typically favor substitution at the 2- or 3-position of the thiophene ring rather than the benzene ring. chemicalbook.com
However, directed metalation strategies can provide a more controlled approach. By using a directing group on the benzo[b]thiophene ring, it is possible to introduce an ethyl group at a specific position. For example, lithiation of the benzo[b]thiophene core, directed by a suitable functional group, can generate a nucleophilic site that can then react with an ethylating agent. chemicalbook.comresearchgate.net
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for the formation of carbon-carbon bonds. These reactions are highly valuable for introducing an ethyl group onto the benzo[b]thiophene skeleton. A common strategy involves the use of a halogenated benzo[b]thiophene, such as 5-bromobenzo[b]thiophene (B107969), which can then be coupled with an ethyl-containing organometallic reagent.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed. In this case, 5-bromobenzo[b]thiophene could be reacted with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base to form this compound. Other palladium-catalyzed reactions like the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) could also be utilized. These methods offer high efficiency and functional group tolerance, making them a versatile choice for the synthesis of this compound and its derivatives. nih.gov
Functional Group Interconversions on Benzo[b]thiophene Precursors
The synthesis of diverse this compound derivatives often relies on the strategic modification of functional groups on a pre-formed benzo[b]thiophene core. These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.
Key interconversions include:
Oxidation and Reduction : The sulfur atom within the thiophene ring is a key site for functionalization. It can be oxidized to form the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide . Conversely, reduction reactions can produce dihydro derivatives, altering the aromaticity and geometry of the heterocyclic system . A facile method for the clean conversion of even electron-poor benzo[b]thiophenes to their sulfones involves an aqueous solution of H₂O₂ and P₂O₅ researchgate.net.
From Carboxylic Acids to Amines : A valuable transformation involves the conversion of a benzo[b]thiophene carboxylic acid to an amine. This can be achieved through the Curtius rearrangement, where a carboxylic acid is first converted to an acyl hydrazide. This intermediate can then be rearranged to produce the amine .
Acylhydrazone Formation : Benzo[b]thiophene-2-carboxylic hydrazides can be reacted with various aromatic or heteroaromatic aldehydes to form a diverse collection of acylhydrazone derivatives nih.gov.
Electrophilic Substitution : The benzo[b]thiophene ring system is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, allowing for the introduction of various functional groups onto the aromatic core .
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms of Derivatives
The development of chiral derivatives of this compound is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Methodologies focus on both creating specific stereoisomers (stereoselective synthesis) and separating them from a racemic mixture (chiral resolution).
Stereoselective Synthesis: Organocatalysis and transition-metal catalysis are prominent strategies for achieving high enantioselectivity.
Organocatalytic Annulation : A highly efficient method for the stereoselective synthesis of polycyclic benzo[b]thiophene derivatives involves an asymmetric [3+3] annulation reaction. Using a quinine-derived bifunctional thiourea (B124793) as an organocatalyst, N-(benzo[b]thiophen-2-yl)-sulfonamides react with 2-alkynyl cycloenones to yield dihydrobenzo rsc.orgrsc.orgthieno[2,3-b]pyridine derivatives with excellent enantioselectivities, often up to 97% enantiomeric excess (ee). rsc.orgrsc.orgresearchgate.net
Rhodium-Catalyzed Asymmetric Hydrogenation : Prochiral substituted benzo[b]thiophene 1,1-dioxides can be effectively hydrogenated using a rhodium catalyst with a chiral ligand. This approach affords chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides in high yields (up to 99%) and with excellent enantioselectivities (>99% ee). rsc.org The method is robust, proving effective even for sterically hindered aryl and alkyl substituted substrates rsc.org.
Biocatalytic Methods : Enzymes offer a powerful tool for stereoselective synthesis. Transaminases and acylases, for instance, can be used to produce chiral aminobenzo[b]thiophene derivatives with high enantioselectivity (>95% ee) under specific pH and temperature conditions .
Chiral Resolution: When stereoselective synthesis is not employed, chiral resolution techniques are used to separate enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) : This is a common and effective method for separating enantiomers on an analytical and preparative scale. For example, the enantiomers of 10,10′-spirobi[indeno[1,2-b] rsc.orgbenzothiophene]-7,7′-diol, a complex chiral benzo[b]thiophene-fused compound, were successfully separated using chiral HPLC on a semipreparative scale acs.orgnih.gov. A Chiralpak IA column is often effective for resolving such enantiomers .
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzo[b]thiophenes to create more environmentally friendly, efficient, and sustainable processes. This involves reducing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Reaction Media Approaches
Moving away from traditional volatile organic solvents is a key goal of green chemistry.
Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A one-step synthesis for 2-substituted benzo[b]thiophenes has been developed that proceeds in an aqueous medium at room temperature (25-30°C) icsr.in. This process is not only environmentally friendly but also energy-efficient icsr.in. Additionally, Birch-type reductions of benzo[b]thiophene have been successfully carried out in aqueous solutions acs.org. The oxidation of benzo[b]thiophenes to their corresponding sulfones can also be performed cleanly using an aqueous solution of hydrogen peroxide and phosphorus pentoxide researchgate.net.
Solvent-Free Synthesis : Eliminating the solvent entirely represents a significant green advancement. Microwave-assisted aza-Michael additions have been used for the solvent-free synthesis of benzo[b]thiophene derivatives researchgate.net. The reaction of ethylcyanoacetate, cyclohexanone (B45756), anilines, and sulfur to form 2-aminothiophenes, a related core structure, has also been demonstrated under microwave-assisted, solvent-free conditions researchgate.net.
Catalyst-Free or Sustainable Catalytic Systems
Replacing hazardous or expensive catalysts with more sustainable alternatives is another cornerstone of green synthetic chemistry.
Catalyst-Free Reactions : Several methods have been developed that proceed without the need for a metal catalyst. A highly efficient synthesis of 2-substituted benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide proceeds in high yields in the absence of a transition-metal catalyst organic-chemistry.orgorganic-chemistry.org.
Electrochemical Synthesis : Electrochemistry offers a green and practical platform for synthesis, often eliminating the need for chemical oxidants and catalysts. The synthesis of C-3-sulfonated benzo[b]thiophenes from 2-alkynylthioanisoles and sodium sulfinates has been achieved under oxidant- and catalyst-free electrochemical conditions chim.itacs.org. This method demonstrates good functional group tolerance and is easily scalable chim.itacs.org. Similarly, benzo[b]thiophene-1,1-dioxides can be synthesized via an electrochemical reaction of sulfonhydrazides with internal alkynes, avoiding transition metal catalysts or stoichiometric oxidants rsc.orgnih.gov.
Photocatalysis : Visible-light photocatalysis is an emerging green technology. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using eosin (B541160) Y as the catalyst under green light irradiation, provides a regioselective route to substituted benzo[b]thiophenes organic-chemistry.org.
Sustainable Catalysts : When catalysts are necessary, the focus shifts to using more sustainable options. An iodine-catalyzed cascade reaction of thiophenols with alkynes under metal- and solvent-free conditions provides an efficient, economical, and green route to various benzo[b]thiophene derivatives organic-chemistry.org. Copper, being a more abundant and less toxic metal than palladium or rhodium, is also considered a more sustainable catalyst. A copper-mediated electrophilic halocyclization using sodium halides as the halogen source in ethanol (B145695) has been reported as an environmentally benign methodology for producing halogenated benzo[b]thiophenes nih.govresearchgate.net.
Atom Economy and Reaction Efficiency Considerations
Maximizing the incorporation of all materials used in the process into the final product (atom economy) and ensuring high reaction efficiency are critical for sustainable synthesis.
Atom Economy : Synthetic routes that maximize atom economy are highly desirable. A gold-catalyzed carbothiolation reaction provides an atom-economic pathway to 2,3-disubstituted benzothiophenes organic-chemistry.org. The intermolecular coupling of aromatic substrates with alkynes is another straightforward route noted for its step- and atom-economy benefits nih.gov.
Reaction Efficiency : Many green methodologies also boast high efficiency. For example, the electrochemical synthesis of sulfonated benzo[b]thiophenes is noted for its good reaction efficiency and scalability chim.itacs.org. A transition-metal-free synthesis from o-halovinylbenzenes achieves high yields and tolerates a wide range of functional groups organic-chemistry.org. Similarly, a one-step synthesis in an aqueous medium provides a higher yield (95%) of 2-acylbenzo[b]thiophene compared to previous methods icsr.in.
Interactive Table of Synthetic Methodologies An overview of selected modern synthetic approaches for benzo[b]thiophene derivatives, highlighting key features.
| Method Type | Key Reagents/Catalysts | Product Type | Key Advantages | Reference(s) |
| Stereoselective | Quinine-derived thiourea | Polycyclic derivatives | Organocatalytic, high enantioselectivity (up to 97% ee) | rsc.orgrsc.org |
| Stereoselective | Rh-catalyst, chiral ligand | 2,3-dihydro-benzo[b]thiophene 1,1-dioxides | High yield and enantioselectivity (>99% ee), broad scope | rsc.org |
| Green Chemistry | Water (solvent), Copper acetate (B1210297) (catalyst) | 2-Acylbenzo[b]thiophenes | Aqueous medium, room temperature, high yield | icsr.in |
| Green Chemistry | None (electrochemical) | Sulfonated benzo[b]thiophenes | Catalyst- and oxidant-free, scalable, efficient | chim.itacs.org |
| Green Chemistry | Potassium sulfide, no catalyst | 2-Substituted benzo[b]thiophenes | Transition-metal-free, high yields | organic-chemistry.orgorganic-chemistry.org |
| Green Chemistry | Iodine (catalyst) | Substituted benzo[b]thiophenes | Metal- and solvent-free, economical | organic-chemistry.org |
Chemical Reactivity and Mechanistic Studies of 5 Ethylbenzo B Thiophene
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including benzo[b]thiophene. wikipedia.org The outcome of such reactions on 5-Ethylbenzo[b]thiophene is dictated by the combined directing effects of the heterocyclic sulfur atom and the alkyl group on the benzene (B151609) ring.
The benzo[b]thiophene ring system is a π-electron-rich heterocycle, making it susceptible to electrophilic attack. researchgate.net Unlike thiophene (B33073), where substitution preferentially occurs at the α-positions (C-2 and C-5), electrophilic attack on the parent benzo[b]thiophene molecule happens selectively at the β-position (C-3) of the thiophene moiety. researchgate.netuoanbar.edu.iq This preference is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed upon attack at C-3, where the positive charge can be delocalized over both the thiophene and benzene rings while preserving the aromatic sextet of the benzene ring. uoanbar.edu.iq
The general order of positional reactivity for electrophilic substitution on the unsubstituted benzo[b]thiophene ring is C-3 > C-2 > C-6 > C-5 > C-4 > C-7. researchgate.net Halogenation under acidic conditions, for instance, typically yields the 3-halobenzothiophene. researchgate.net While C-3 is the most reactive site, substitution at the C-2 position can also be achieved. researchgate.net
The presence of a 5-ethyl group significantly influences the regioselectivity of electrophilic aromatic substitution. The ethyl group is an activating substituent that directs incoming electrophiles to the ortho (C-4 and C-6) and para (C-7) positions of the benzene ring through inductive and hyperconjugative effects. wikipedia.org
This creates a competitive scenario between the inherent reactivity of the C-3 position and the directing effect of the 5-ethyl group. The outcome often depends on the specific electrophile and reaction conditions. For instance, while the ethyl group activates the benzene portion of the molecule, the C-3 position remains a highly favorable site for electrophilic attack due to the strong directing influence of the sulfur atom. However, some studies have noted that electrophilic substitution at the 5-position is generally not favored, highlighting the complexity of predicting the major product. semanticscholar.org In practice, a mixture of products resulting from substitution at C-3, as well as at the activated C-4, C-6, and C-7 positions, can be expected, with the precise ratio depending on steric hindrance and the nature of the attacking electrophile.
Regioselectivity of Substitution at Specific Positions (e.g., C-2, C-3, C-6, C-7)
Nucleophilic Substitution Reactions and their Synthetic Utility
Nucleophilic substitution reactions on the benzo[b]thiophene ring are less common than electrophilic substitutions due to the electron-rich nature of the aromatic system. However, they become feasible when the ring is substituted with strong electron-withdrawing groups or through the use of halogenated precursors. uoanbar.edu.iq For example, 2-bromo-5-nitrofuran (B1267531) reacts readily with nucleophiles, and a similar enhancement in reactivity is observed in the thiophene series. uoanbar.edu.iq
The bromine atom on halogenated derivatives of this compound can undergo nucleophilic displacement. smolecule.com Additionally, derivatives such as ethyl benzo[b]thiophene-5-carboxylate contain functional groups that are susceptible to nucleophilic attack at the carbonyl carbon. evitachem.com These reactions are synthetically useful for introducing a variety of functional groups and building more complex molecular architectures. Copper-mediated nucleophilic substitutions of halothiophenes are also of significant synthetic utility. uoanbar.edu.iq
Oxidative Transformations of the Thiophene Sulfur and Aromatic Core
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (1,1-dioxide) using common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. evitachem.com
These oxidized derivatives, particularly the benzo[b]thiophene S-oxides, are valuable synthetic intermediates. They can undergo transformations such as the interrupted Pummerer reaction, which enables regioselective C-3 functionalization of the benzo[b]thiophene core under mild, metal-free conditions. nih.gov This strategy allows for the introduction of aryl and alkyl groups at the C-3 position with complete regioselectivity. nih.gov
Furthermore, the aromatic core can also undergo oxidative transformations. For example, oxidation of methylbenzothiophenes with reagents like sodium hypochlorite (B82951) can lead to the formation of the corresponding carboxylic acids. rsc.org Palladium-catalyzed oxidative Heck reactions have also been developed for benzo[b]thiophene 1,1-dioxides, enabling C-2 selective olefination. acs.org
Reductive Transformations and Hydrogenation Studies
The benzo[b]thiophene ring system can undergo various reductive transformations. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, can reduce the thiophene ring to yield dihydro derivatives like 2,3-dihydro-5-ethylbenzo[b]thiophene. Ionic hydrogenation using a reagent system like trifluoroacetic acid and triethylsilane (CF₃CO₂H·HSiEt₃) is another method to reduce substituted benzo[b]thiophenes. researchgate.net For instance, 2-alkyl or 3-alkyl benzo[b]thiophenes are readily reduced to the corresponding 2,3-dihydrobenzo[b]thiophenes under these conditions. researchgate.net
A significant area of research involves the asymmetric hydrogenation of benzo[b]thiophene derivatives, particularly the 1,1-dioxides. Efficient methods using iridium, rhodium, and ruthenium catalysts with chiral ligands have been developed to produce highly enantiomerically enriched 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides. nih.govrsc.orgnih.gov These chiral sulfones are important building blocks and can be further reduced to access valuable chiral 2,3-dihydrobenzothiophenes. nih.govnih.govacs.orgacs.org
| Substrate Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| This compound | Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Dihydro-5-ethylbenzo[b]thiophene | |
| Alkyl-substituted benzo[b]thiophenes | Ionic Hydrogenation | CF₃CO₂H / HSiEt₃ | 2,3-Dihydrobenzo[b]thiophenes | researchgate.net |
| Substituted benzo[b]thiophene 1,1-dioxides | Asymmetric Hydrogenation | Iridium-chiral phosphinite complexes | Enantioenriched 2,3-dihydrobenzo[b]thiophene 1,1-dioxides | nih.gov |
| Substituted benzo[b]thiophene 1,1-dioxides | Asymmetric Hydrogenation | Rhodium-chiral ligand complexes | Enantioenriched 2,3-dihydrobenzo[b]thiophene 1,1-dioxides | rsc.org |
| Substituted benzothiophenes | Asymmetric Hydrogenation | Ruthenium-N-heterocyclic carbene complexes | Enantioenriched 2,3-dihydrobenzothiophenes | nih.govacs.orgacs.org |
Metal-Catalyzed Coupling Reactions Involving this compound Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and derivatives of this compound are viable substrates for these transformations. evitachem.com Reactions like the Suzuki-Miyaura and Heck couplings allow for the introduction of diverse functional groups onto the benzo[b]thiophene scaffold. evitachem.comorganic-chemistry.org
Suzuki, Stille, Heck, and Sonogashira Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the benzo[b]thiophene nucleus readily participates in these transformations. evitachem.comchemicalpapers.com For this compound, these reactions typically occur at the 2- or 3-positions of the thiophene ring after prior halogenation or metalation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (or triflate) with an organoboron compound. libretexts.org Halogenated 5-ethylbenzo[b]thiophenes can be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. mdpi.com The versatility of the Suzuki reaction allows for the synthesis of complex molecules, including those with applications as conducting polymers. mdpi.com
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This method is noted for its tolerance of a wide variety of functional groups. wikipedia.org this compound derivatives can be functionalized using this reaction, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The mechanism proceeds through oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org The addition of copper(I) salts can significantly accelerate the reaction rate. harvard.edu
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Dehydrogenative Heck reactions (DHRs) have been applied to benzo[b]thiophenes, often resulting in a mixture of C-2 and C-3 coupled products, with the 2-position being generally more reactive. mdpi.com The regioselectivity can be influenced by substituents on the benzene ring. mdpi.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a highly effective method for synthesizing acetylenic derivatives of benzo[b]thiophenes. chemicalpapers.comnih.gov The reaction can be performed under mild, and even aqueous, conditions. wikipedia.orgnih.gov Copper-free variants of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions of Benzo[b]thiophene Derivatives
| Coupling Reaction | Typical Substrates | Catalyst System | Base | Solvent | Temperature | Ref |
| Suzuki | Bromo-indazole, Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | mdpi.com |
| Stille | Iodo-thiophene, Organostannane | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 °C | rsc.org |
| Heck | Benzo[b]thiophene, Ethyl acrylate | Pd(OAc)₂ / Ligand | AgOCOCF₃ / Air | - | - | mdpi.com |
| Sonogashira | Iodo-thiophene, Terminal alkyne | Pd/C-CuI-PPh₃ | - | Water | - | nih.gov |
Carbon-Hydrogen Activation and Functionalization Strategies
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for functionalizing heteroaromatic compounds, including this compound, by avoiding the pre-functionalization steps required in traditional cross-coupling reactions. wikipedia.orgsigmaaldrich.com
Research has demonstrated that the direct C-H arylation of benzo[b]thiophenes can be achieved with high regioselectivity. nih.govexlibrisgroup.comacs.org A notable method employs a ligand-free, heterogeneous dual catalytic system of Pd/C and CuCl to couple benzo[b]thiophenes with aryl chlorides. nih.govexlibrisgroup.comacs.org This reaction exhibits complete selectivity for the C3-position, which is typically less reactive than the C2-position in other transformations. acs.org The operational simplicity and insensitivity to air and moisture make this a valuable synthetic tool. nih.govexlibrisgroup.com Studies on C5-substituted benzo[b]thiophenes have shown they are amenable to these reaction conditions, achieving high yields. acs.org
Another approach reports a regioselective β-arylation (C3-arylation) of benzo[b]thiophenes at room temperature using aryl iodides as coupling partners. nih.gov This method stands out for its mild conditions and wide functional group tolerance, often proceeding with complete regioselectivity. nih.gov
Mechanistic investigations into these C-H functionalization reactions suggest several possible pathways. nih.gov
Electrophilic Aromatic Substitution (SEAr): This pathway involves an electrophilic attack by the palladium catalyst at the C3-position. However, this is often inconsistent with the observed regioselectivity, as the C2-position is typically more nucleophilic. nih.gov
Concerted Metalation-Deprotonation (CMD): This mechanism involves a single transition state where the C-H bond is broken and the new metal-carbon bond is formed. For C3-selectivity, this would require an unusual C-H activation at the less acidic position. nih.govrsc.org
Heck-type Pathway: Kinetic studies suggest that the room-temperature β-arylation proceeds via a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination. nih.gov
Ring-Opening Reactions and Rearrangements of the Benzo[b]thiophene System
While functionalization of the intact benzo[b]thiophene ring is common, reactions involving the cleavage and rearrangement of the bicyclic skeleton offer alternative pathways to novel molecular structures. researchgate.net
Ring-Opening Reactions: The cleavage of the C-S bond in the thiophene ring represents a strategy for skeletal reconstruction. researchgate.net A novel approach for constructing the benzo[b]thiophene skeleton involves the regioselective ring-opening cyclization of spirocyclopropanes with a sulfur-transfer reagent. nih.gov While this is a synthetic route, it highlights the manipulation of ring systems to form benzo[b]thiophenes. Conversely, reactions that open the stable benzo[b]thiophene ring are less common but can be achieved under specific conditions, often involving strong reagents or photochemical methods.
Rearrangement Reactions: Rearrangements within the benzo[b]thiophene framework can be thermodynamically or kinetically controlled. One studied example is the acid-catalyzed rearrangement of substituted α-(phenylthio)acetophenones during cyclization to form benzo[b]thiophenes. google.com This process can lead to a mixture of isomers, and the equilibrium can be driven toward a desired product by controlling the reaction conditions, such as solvent and temperature, to facilitate the precipitation of one isomer. google.com
Cope rearrangements, a type of sigmatropic rearrangement, have also been studied in the benzo[b]thiophene series. acs.org These reactions typically involve precursors with allyl groups attached to the ring system and can be used to create more complex, substituted benzo[b]thiophenes. The ethyl group at the 5-position in this compound would likely remain a spectator during such skeletal rearrangements, although its electronic properties could subtly influence the reaction kinetics.
Photochemical Reactivity of this compound
The photochemical behavior of benzo[b]thiophenes has been explored, revealing pathways to unique molecular structures and photoresponsive materials. nih.gov The reactivity is highly dependent on the nature of substituents and the specific reaction conditions, including the wavelength of light used. nih.gov
Photochemical cycloaddition reactions of benzo[b]thiophene with alkenes and alkynes that bear electron-withdrawing groups can lead to the formation of various cycloadducts. chemicalbook.com For instance, the reaction with dichloroethene yields tetrahydrobenzo[b]cyclobuta[d]thiophene derivatives. chemicalbook.com Iodine-promoted photocyclization of diaryl-substituted thiophenes has also been shown to be an efficient method for creating fused benzo[b]thiophene derivatives. thieme-connect.com
The introduction of an oxide or dioxide at the sulfur atom significantly alters the photochemical properties. Benzo[b]thiophene-1,1-dioxides have been investigated as components of photochromic diarylethenes. researchgate.net These molecules can undergo reversible ring-closing and ring-opening reactions upon irradiation with different wavelengths of light, leading to a change in color. The substituents on the thiophene rings play a crucial role in tuning the absorption properties and the efficiency of the photochemical process. researchgate.net
Furthermore, the photochemistry of benzo[b]thiophene sulfoxides has been studied. acs.org Irradiation of these compounds can lead to various transformations, including deoxygenation or rearrangement. The specific pathway taken depends on the substitution pattern of the benzo[b]thiophene ring. acs.org Similarly, the photochemistry of related dibenzothiophene (B1670422) sulfoximines has been shown to involve S-N bond cleavage, releasing reactive nitrene species. nih.gov For this compound, it is expected to undergo similar photochemical reactions, with the ethyl group potentially influencing the photophysical properties such as absorption maxima and quantum yields.
Advanced Spectroscopic and Analytical Methodologies in 5 Ethylbenzo B Thiophene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of 5-ethylbenzo[b]thiophene.
The ¹H NMR spectrum of this compound exhibits characteristic signals for both the ethyl substituent and the aromatic protons of the benzothiophene (B83047) core. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The aromatic protons resonate in the downfield region of the spectrum, with their chemical shifts and coupling patterns being influenced by the electron-donating nature of the ethyl group and the electronic effects of the fused thiophene (B33073) ring.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 |
| CH₂ (ethyl) | ~2.8 | Quartet | ~7.5 |
| Aromatic H | ~7.2-7.9 | Multiplet | - |
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the this compound molecule. The chemical shifts of the carbon atoms are spread over a wider range than in ¹H NMR, allowing for the distinct identification of each carbon. oregonstate.edu The carbon atoms of the ethyl group appear in the upfield region, while the aromatic and heterocyclic carbons resonate at lower field. oregonstate.edu The multiplicity of each carbon signal, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals whether a carbon is a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~15 | q (quartet) |
| CH₂ (ethyl) | ~29 | t (triplet) |
| Aromatic/Heterocyclic C | ~120-140 | d (doublet) or s (singlet) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is instrumental in tracing the connectivity of the ethyl group protons and adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together the entire molecular framework by linking the ethyl group to the benzothiophene core.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about through-space proximity of protons, which can be useful in confirming assignments and analyzing the conformation of more complex derivatives. ipb.pt
Carbon (13C) NMR Chemical Shifts and Multiplicity
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural confirmation. nih.gov
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound (C₁₀H₁₀S), distinguishing it from other compounds with the same nominal mass. ias.ac.in
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for identifying this compound in complex mixtures, such as crude oil fractions or environmental samples. core.ac.uknih.gov The mass spectrum obtained from GC-MS shows the molecular ion peak and a characteristic fragmentation pattern. For this compound, a common fragmentation involves the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, resulting in a prominent peak at m/z [M-15]⁺. beilstein-journals.org Further fragmentation of the benzothiophene ring system can also be observed. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. In order for a vibrational transition to be observed in IR spectroscopy, there must be a change in the molecule's net dipole moment. For a transition to be Raman active, the molecule must undergo a change in polarizability during the vibration. libretexts.org
For this compound, IR spectroscopy is instrumental in identifying its key functional groups. The presence of the ethyl substituent gives rise to characteristic C-H stretching vibrations in the 2850–2970 cm⁻¹ region. The benzo[b]thiophene core is characterized by specific vibrations, including the C-S stretching mode, which typically appears in the 600–700 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations are also observable.
Raman spectroscopy provides further detail, particularly on the skeletal vibrations of the fused ring system. Studies on related benzothiophene derivatives, such as 2,7-dioctyloxy benzothieno[3,2-b]benzothiophene (C8O-BTBT-OC8), have shown that low-frequency Raman spectroscopy is exceptionally sensitive to molecular packing in the solid state. sci-hub.se Different polymorphs, which possess distinct crystal packing arrangements like herringbone or slipped π-π stacking, exhibit unique lattice phonon Raman patterns. sci-hub.se This allows for the non-destructive characterization of crystallinity and phase purity in thin films and single crystals. sci-hub.se Furthermore, computational studies using Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies, which show good agreement with experimental spectra and help to analyze complex vibrational modes, such as the coupling of ring breathing modes with substituent motions. sci-hub.semdpi.com The introduction of alkyl chains, such as the ethyl group in this compound, is known to impact the vibrational modes of the core molecular structure. iemn.fr
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Ethyl C-H Stretch | 2850–2970 | Confirms the presence of the ethyl substituent. |
| Aromatic C=C Stretch | ~1450–1600 | Characteristic of the benzo[b]thiophene aromatic core. |
| C-S Stretch | 600–700 | Identifies the thiophene sulfur linkage. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The fusion of a benzene (B151609) ring with a thiophene ring in the benzo[b]thiophene core creates an extended π-conjugated system. This results in absorption bands at longer wavelengths compared to benzene or thiophene individually, and the condensed system is often significantly more emissive. researchgate.net
The absorption spectra of benzo[b]thiophene derivatives are dominated by π → π* transitions. The lowest energy absorption bands are primarily associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of these frontier orbitals, and thus the absorption wavelength, is sensitive to the molecular structure. The ethyl group at the 5-position can subtly influence the electronic structure and the resulting spectrum.
Studies on various thiophene-based dyes show that both the nature of substituents and the polarity of the solvent can significantly affect the absorption maxima (λmax). biointerfaceresearch.com For instance, the introduction of electron-withdrawing or electron-donating groups can lead to a bathochromic (red-shift) or hypsochromic (blue-shift) displacement of the absorption bands. biointerfaceresearch.com While specific λmax values for this compound are dependent on the solvent used, the analysis of these electronic transitions provides insight into the extent of conjugation and the electronic character of the molecule.
| Compound Type | Typical λmax Range (nm) | Key Electronic Transition | Influencing Factors |
|---|---|---|---|
| Benzene | ~255 | π → π | Limited conjugation. researchgate.net |
| Thiophene | ~231 | π → π | Five-membered heterocyclic ring. researchgate.net |
| Benzo[b]thiophene Derivatives | ~290–310 | π → π* (HOMO-LUMO) | Extended conjugation, substituents, solvent polarity. researchgate.netmdpi.combiointerfaceresearch.com |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of benzo[b]thiophene, single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation.
While crystallographic data for this compound itself is not prominently published, the technique has been extensively applied to its derivatives and related molecules like benzothieno[3,2-b] benzothiophene (BTBT). mdpi.comresearchgate.net These studies reveal crucial details about molecular packing, such as the adoption of herringbone or slipped-stacking motifs, which are critical for predicting and understanding the material's electronic properties in applications like organic semiconductors. sci-hub.semdpi.com The analysis provides data on the unit cell dimensions and space group symmetry. researchgate.net For novel derivatives where single crystals are difficult to obtain, structures can sometimes be determined by combining DFT simulations with powder X-ray diffraction (PXRD) data. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for the separation and purity assessment of synthesized this compound. Column chromatography using silica (B1680970) gel is a standard method for purification following a chemical reaction. ias.ac.insemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound samples with high accuracy. It is routinely used to confirm that the purity of a sample meets required specifications, often exceeding 95%. pharmjournal.ru The method can be optimized for various benzothiophene derivatives. For example, a study on related azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (B184005) successfully used an isocratic elution method with a mobile phase consisting of acetonitrile (B52724) and water in a 70:30 ratio to establish purity. pharmjournal.ru
| Parameter | Typical Condition for Benzothiophene Derivatives | Purpose |
|---|---|---|
| Stationary Phase | C18 (Reversed-Phase) or Silica (Normal-Phase) | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water or Hexane/Ethyl Acetate (B1210297) gradients | Elution of the compound from the column. pharmjournal.ru |
| Detection | UV Detector (e.g., at 254 nm) | Quantification and detection of the analyte. |
| Application | Purity assessment (>95%), reaction monitoring | Quality control and process optimization. pharmjournal.ru |
Gas Chromatography (GC) is a highly effective technique for the analysis and quantification of volatile and semi-volatile sulfur-containing compounds like this compound. It has been used to identify this compound in complex matrices such as industrial wastewaters and shale oils. core.ac.ukresearchgate.net
For detection, a Flame Ionization Detector (FID) can be used for general quantification. However, for trace analysis in complex samples, a more selective and sensitive detector is often required. A Mass Spectrometer (MS) coupled with GC (GC-MS) allows for both separation and definitive identification based on the mass spectrum of the compound. For ultra-trace analysis of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) offers superior sensitivity and selectivity, as demonstrated by ASTM D7011 for the analysis of thiophene in benzene. shimadzu.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., SH-WAX, DB-5) | Separation of volatile compounds. shimadzu.com |
| Carrier Gas | Helium (He) or Hydrogen (H₂) | Mobile phase to carry the analyte through the column. shimadzu.com |
| Detector | FID, MS, or SCD | Detection and identification of the analyte. |
| Application | Quantification in complex matrices (e.g., crude oil), purity analysis. researchgate.net | Environmental analysis and quality control. |
Computational and Theoretical Investigations of 5 Ethylbenzo B Thiophene
Reactivity Predictions and Mechanistic Elucidation via Computational Modeling
Computational modeling is a crucial tool for predicting the reactivity of a molecule and for understanding the mechanisms of its reactions.
To understand how 5-Ethylbenzo[b]thiophene participates in chemical reactions, such as oxidation or electrophilic substitution, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state(s) that connect them.
A transition state is a high-energy configuration along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate. For example, in the oxidation of the sulfur atom in this compound to form a sulfoxide (B87167), the transition state for the oxygen transfer from an oxidant like hydrogen peroxide could be located and its energy calculated.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions.
The HOMO is the orbital from which the molecule is most likely to donate electrons. Regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.
The LUMO is the orbital to which the molecule is most likely to accept electrons. Regions where the LUMO is localized are susceptible to attack by nucleophiles.
A DFT calculation on this compound would provide the energies and visualizations of the HOMO and LUMO. The HOMO-LUMO energy gap is also an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. While specific values for this compound are not published, the table below indicates the kind of data that would be generated.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. (Note: The following data is illustrative and not from a published study on this compound.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.0 eV |
| LUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Transition State Calculations for Reaction Pathways
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or, in some cases, even substitute for them.
For this compound, it would be possible to calculate its vibrational (infrared) spectrum. The frequencies of the vibrational modes can be calculated using DFT, and these calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. This can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for the various carbon and hydrogen atoms in this compound can be compared to experimental NMR data to confirm the structure of the molecule.
In specialized applications, quantum chemistry can also be used to estimate rotational constants, which are crucial for identifying molecules in the gas phase using microwave spectroscopy. core.ac.uk The predicted spectral signatures can be calculated with high accuracy, which is particularly useful for analyzing complex mixtures or for identifying isotopologues. core.ac.ukmarquette.edu
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound. (Note: The following data is illustrative and not from a published study on this compound.)
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| IR Frequency (C-H stretch) | ~3050 cm⁻¹ | ~3055 cm⁻¹ |
| ¹³C NMR Chemical Shift (Cα of ethyl) | ~25 ppm | ~26 ppm |
| ¹H NMR Chemical Shift (CH₂ of ethyl) | ~2.9 ppm | ~3.0 ppm |
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For this compound, Density Functional Theory (DFT) is a commonly employed method to accurately predict both ¹H and ¹³C NMR chemical shifts. d-nb.info
Typically, the geometry of the molecule is first optimized using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). d-nb.info Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For the parent molecule, benzo[b]thiophene, and its derivatives, these calculations can predict the chemical shifts with a high degree of accuracy, aiding in the correct assignment of experimental spectra. The presence of the ethyl group at the 5-position influences the electron distribution in the benzene (B151609) ring, which in turn affects the chemical shifts of the aromatic protons and carbons. Computational models can precisely quantify these substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H2 | 7.45 |
| H3 | 7.20 |
| H4 | 7.80 |
| H6 | 7.25 |
| H7 | 7.70 |
| CH₂ | 2.85 |
| CH₃ | 1.35 |
| ¹³C NMR | |
| C2 | 125.0 |
| C3 | 122.5 |
| C3a | 140.2 |
| C4 | 123.8 |
| C5 | 142.0 |
| C6 | 121.5 |
| C7 | 123.0 |
| C7a | 139.5 |
| CH₂ | 29.0 |
| CH₃ | 15.5 |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
Simulated UV-Vis and IR Spectra
Computational methods are also invaluable for simulating spectroscopic data, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption. scirp.org By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, the electronic transitions are primarily of the π → π* type, characteristic of aromatic systems. The position of the ethyl group can cause slight shifts in the absorption maxima (λ_max) compared to the unsubstituted benzo[b]thiophene.
IR Spectra: The simulation of IR spectra involves the calculation of vibrational frequencies. scirp.org This is typically done using DFT methods, where after geometry optimization, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies. scirp.org These frequencies correspond to the vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring stretching, and the vibrations of the ethyl group. Scaling factors are often applied to the calculated frequencies to better match experimental data.
Table 2: Simulated Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| UV-Vis | λ_max 1 | ~230 nm |
| λ_max 2 | ~270 nm | |
| λ_max 3 | ~300 nm | |
| IR | C-H (aromatic) stretch | 3100-3000 cm⁻¹ |
| C-H (aliphatic) stretch | 2975-2850 cm⁻¹ | |
| C=C (aromatic) stretch | 1600-1450 cm⁻¹ | |
| C-S stretch | ~700 cm⁻¹ |
Note: These are typical ranges and specific values would be derived from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis of Derivatives
The simulations involve solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. By running the simulation for a sufficient length of time, a trajectory of the atomic positions is generated, from which various properties can be analyzed. For instance, in a derivative with a flexible side chain, MD can reveal the most populated rotameric states and the energy barriers between them. This information is crucial for understanding receptor binding or material packing.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. For benzo[b]thiophene derivatives, QSRR studies can be used to predict their reactivity in various chemical reactions, such as oxidation or electrophilic substitution.
These studies involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature. A statistical model, such as multiple linear regression or partial least squares, is then developed to relate these descriptors to the observed reactivity. Once a robust model is established, it can be used to predict the reactivity of new, untested derivatives of this compound.
Topological and Aromaticity Analyses of the Benzo[b]thiophene System
The electronic structure and aromaticity of the benzo[b]thiophene system are of fundamental interest. Computational methods provide several tools for their analysis.
Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. This analysis reveals the nature of the chemical bonds (e.g., covalent, ionic) and can identify bond critical points and ring critical points, which are characteristic of the molecular structure.
Aromaticity Analysis: Several computational indices are used to quantify the aromaticity of the benzo[b]thiophene ring system. These include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the thiophene (B33073) and benzene rings. A negative NICS value is indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic and electrophilic attack, providing insights into the local reactivity and aromaticity of different parts of the molecule. d-nb.info
These analyses consistently show that the benzene ring of benzo[b]thiophene exhibits a higher degree of aromaticity than the thiophene ring. The presence of the ethyl group at the 5-position can subtly modulate the aromaticity of the benzene ring.
Applications of 5 Ethylbenzo B Thiophene in Advanced Materials and Chemical Synthesis
Role as a Synthetic Intermediate in Organic Synthesis
5-Ethylbenzo[b]thiophene serves as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com Its benzo[b]thiophene core can be functionalized through various chemical reactions, allowing for the construction of intricate molecular frameworks.
Precursor for Complex Heterocyclic Architectures
The reactivity of the this compound scaffold makes it an ideal starting point for the synthesis of a wide range of heterocyclic compounds. chim.it The presence of the sulfur atom and the aromatic rings allows for various chemical transformations. evitachem.com Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common methods to introduce new functional groups. Additionally, the compound can undergo oxidation to form sulfoxides and sulfones, or reduction to yield dihydro derivatives.
Key synthetic strategies to produce this compound itself include the electrophilic cyclization of alkynyl thioanisoles and the Gewald synthesis, which involves the reaction of ethyl cyanoacetate (B8463686) and cyclohexanone (B45756) with sulfur. evitachem.com More recent methods have even utilized visible-light-promoted reactions for its synthesis. evitachem.com These synthetic routes provide a foundation for its use as a precursor. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki or Heck reactions, can be employed to further functionalize the molecule, paving the way for the creation of complex heterocyclic structures. evitachem.com
Building Block for Natural Product Synthesis
While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, the broader class of thiophene (B33073) derivatives are recognized as important building blocks in the synthesis of natural products and their analogs. nih.govresearchgate.netrsc.org The iterative coupling of bifunctional building blocks is a common strategy in the synthesis of many small molecule natural products. nih.gov Thiophene-based building blocks are valuable in this context due to their chemical versatility. researchgate.net Ketones, for example, are valuable precursors for synthesizing natural product-inspired compounds, and the functional groups on this compound can be manipulated to participate in such synthetic transformations. rsc.org
Contributions to Polymer and Material Science
The electronic properties of this compound make it a compound of interest in the field of material science, particularly for applications in organic electronics. smolecule.com
Monomer Units for Conductive Polymers
Thiophenes are well-known precursors for conductive polymers, a discovery that was recognized with the 2000 Nobel Prize in Chemistry. wikipedia.org Polythiophenes, which are polymers derived from thiophene monomers, become electrically conductive upon oxidation. wikipedia.org This conductivity arises from the delocalization of electrons along the polymer backbone. wikipedia.org this compound, as a substituted benzo[b]thiophene, can be used as a monomer to synthesize polythiophenes. ambeed.com The polymerization typically occurs through the 2 and 5 positions of the thiophene ring. wikipedia.org The resulting polymers have potential applications in various fields, including antistatic coatings, sensors, and batteries. cmu.edu
Components in Organic Electronic Materials (e.g., OLEDs, OFETs)
The unique electronic characteristics of this compound make it a suitable candidate for use in organic electronic devices. Benzo[b]thiophene derivatives, in general, are considered promising materials for high-performance organic electronics. ciac.jl.cn
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are increasingly being explored for their fluorescent properties in OLED applications. rsc.org While historically having lower emission quantum yields, new highly emissive thiophene-based materials are being developed. rsc.org Derivatives of benzo[b]thiophene have been used as hole-transporting and hole-injecting materials in OLEDs, and also as host materials in the light-emitting layer. google.com The addition of thiophene linkers to polymer backbones has been shown to be a promising strategy for achieving white light emission in single-layer OLEDs. rsc.org
Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene derivatives have been successfully used as the active materials in OFETs. ciac.jl.cn Both ladder-type and star-shaped compounds based on benzo[b]thiophene have been synthesized for this purpose. ciac.jl.cn Thiophene-fused isoindigo-based conjugated polymers have also been developed as promising building blocks for efficient OFETs. rsc.org Furthermore, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]-thiophene) (pBTTT) has emerged as a stable and high-performance semiconductor in OFETs, showing better performance than the more common P3HT. mdpi.com
Photovoltaic Applications
The favorable electronic properties of this compound also lend themselves to applications in organic photovoltaics. evitachem.com Thiophene-based conjugated polymers are widely used in polymer solar cells. researchgate.net Copolymers based on benzo[1,2-b:4,5-b']dithiophene and thiophene have been synthesized and investigated for their photovoltaic properties. researchgate.net The unique properties of thiophene derivatives contribute to the development of more efficient organic solar cells. researchgate.net
Development of Agrochemical and Industrial Chemical Candidates
The inherent biological activity of the benzo[b]thiophene core makes its derivatives, including this compound, attractive candidates for agrochemical and industrial applications. Thiophene derivatives are known to exhibit a wide spectrum of biological effects, such as antimicrobial, anti-inflammatory, and antioxidant properties, which are highly relevant for the development of new active substances. nih.gov
Research Findings: Derivatives of benzo[b]thiophene have been investigated for various biological activities. For instance, Schiff base ligands synthesized from benzo[b]thiophene moieties have been shown to form metal complexes with potent antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Aspergillus niger. rsc.org Such properties are crucial for the development of fungicides and bactericides in agriculture. The general antimicrobial properties of thiophenes suggest their potential use as preservatives or biocides in industrial formulations.
The role of this compound also extends to being a key intermediate in more complex chemical syntheses. For example, the related compound 2-ethyl-benzo[b]thiophene is used as a starting material for producing 2-(1-bromo-ethyl)-benzo[b]thiophene, a valuable intermediate for further chemical elaboration. google.com This highlights the utility of ethyl-substituted benzothiophenes in building more complex molecules for various industrial purposes. The presence of this compound in industrial wastewater further suggests its involvement in industrial chemical processes. core.ac.uk
Table 1: Potential Applications of Benzo[b]thiophene Derivatives in Agrochemical and Industrial Sectors
| Application Area | Relevant Biological/Chemical Property | Potential Product | Supporting Evidence |
|---|---|---|---|
| Agrochemical | Antimicrobial, Antifungal | Fungicides, Bactericides | Derivatives show activity against common plant pathogens. rsc.org |
| Industrial Biocides | Antimicrobial | Preservatives, Disinfectants | Broad-spectrum antimicrobial activity of the thiophene class. |
| Chemical Synthesis | Reactive Intermediate | Specialty Chemicals, Pharmaceuticals | Used as a precursor for more complex molecules. google.com |
Applications in Dye and Pigment Chemistry
The electron-rich nature of the thiophene ring system, combined with the extended conjugation of the fused benzene (B151609) ring, makes benzo[b]thiophene a valuable chromophore in dye chemistry. Derivatives of benzo[b]thiophene are used to create disperse dyes, particularly for synthetic fibers like polyester. sapub.orgscispace.com
Research Findings: Thiophene-based azo dyes are of significant interest because the heterocyclic core often leads to a deepening of color (a bathochromic shift) and produces bright, strong shades. sapub.org The inclusion of a benzo[b]thiophene moiety can enhance these properties and improve the dye's performance, such as its sublimation fastness, which is a critical parameter for dyeing polyester. sapub.orgscispace.com The synthesis of these dyes often involves the Gewald reaction to produce 2-aminothiophene precursors, which are then diazotized and coupled with other aromatic compounds. scispace.comresearchgate.net While specific examples highlighting this compound are not prevalent, its core structure is representative of the "benzo analogues" used in this class of dyes. sapub.org The ethyl group at the 5-position would act as a modulator of the dye's final color and fastness properties by influencing its electronic structure and solubility.
Table 2: Characteristics of Thiophene-Based Azo Dyes
| Property | Description | Relevance to Dyeing |
|---|---|---|
| Color | Can produce a wide range of colors, including red, brown, and blue shades on polyester. sapub.org | Offers a versatile palette for textile applications. |
| Bathochromic Shift | The thiophene ring deepens the color compared to carbocyclic analogues. scispace.com | Allows for the creation of deep, rich hues like navy blue. |
| Sublimation Fastness | The heterocyclic nature of the thiophene ring imparts excellent sublimation fastness. sapub.orgscispace.com | Crucial for high-temperature dyeing processes (thermosol) used for polyester. |
| Synthesis | Often synthesized from 2-aminothiophene and 2-aminobenzo[b]thiophene derivatives. researchgate.net | The 5-ethyl group can be incorporated into the precursor to tune the final properties. |
Ligand Design in Coordination Chemistry
In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org Benzo[b]thiophene derivatives can be functionalized to act as ligands, enabling the creation of novel metal complexes with specific catalytic or biological properties.
Research Findings: Researchers have successfully synthesized Schiff base ligands incorporating a benzo[b]thiophene moiety. rsc.org These ligands can coordinate with transition metal ions such as Manganese (Mn(II)) and Nickel (Ni(II)), typically forming stable octahedral complexes. rsc.org In these structures, the metal ion binds to donor atoms like the nitrogen of the azomethine group and can also interact with the electron system of the benzo[b]thiophene ring. rsc.org The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including superior antioxidant, anti-inflammatory, and antimicrobial effects. rsc.org The 5-ethyl group on the benzo[b]thiophene ring can influence the steric and electronic properties of the ligand, thereby affecting the stability, geometry, and reactivity of the resulting metal complex.
Table 3: Metal Complexes with Benzo[b]thiophene-Based Ligands
| Metal Ion | Ligand Type | Complex Geometry | Observed Properties |
|---|---|---|---|
| Ni(II) | Schiff Base | Octahedral | Antioxidant, Antibacterial, Cytotoxic rsc.org |
| Mn(II) | Schiff Base | Octahedral | Antioxidant, Antibacterial, Cytotoxic rsc.org |
Role in Chemo- and Biosensor Development
Biosensors are analytical devices that convert a biological response into a measurable signal, offering powerful tools for diagnostics and monitoring. nih.gov The unique electronic properties of sulfur-containing heterocycles like this compound make them promising components in the construction of chemo- and biosensors.
Research Findings: The thiophene core is a fundamental building block for conductive polymers, which are essential materials in electronic sensors. Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are widely used in biosensor fabrication due to their high conductivity and stability. researchgate.net The benzo[b]thiophene structure shares these advantageous electronic properties.
Derivatives of this scaffold can be used to create or functionalize materials for sensing applications. For instance, a wearable corneal biosensor was developed using poly(3,4-ethylenedioxythiophene) functionalized sulfur-doped graphene to detect dopamine. researchgate.net The principle relies on the electroactive nature of the thiophene-based material to transduce the binding of the analyte into an electrical signal. The this compound molecule, with its specific electronic profile modified by the ethyl group, could be polymerized or used as a functional monomer to create new sensory materials. Its incorporation could tune the sensor's sensitivity, selectivity, and response time for detecting specific biological or chemical analytes. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Ethylbenzo B Thiophene Derivatives Non Clinical Focus
Investigating the Impact of the 5-Ethyl Group on Molecular Properties and Reactivity
The presence of a 5-ethyl group on the benzo[b]thiophene core significantly influences its molecular properties and reactivity. This alkyl substituent, being an electron-donating group, can affect the electron density distribution across the aromatic system, thereby modulating the molecule's reactivity in various chemical reactions.
Molecular Properties:
Lipophilicity: The ethyl group at the 5-position increases the lipophilicity (hydrophobicity) of the molecule. This is quantitatively represented by its calculated octanol-water partition coefficient (logP) of 3.464, indicating its preference for nonpolar environments. chemeo.com This property is crucial for its solubility in organic solvents and its potential to permeate biological membranes.
Electronic Effects: The ethyl group exerts a positive inductive (+I) effect, donating electron density to the benzothiophene (B83047) ring system. This can influence the molecule's susceptibility to electrophilic aromatic substitution reactions.
Stability: The benzo[b]thiophene core itself is a stable aromatic system. evitachem.com The addition of an ethyl group does not significantly detract from this stability under normal conditions. evitachem.com
Reactivity:
The 5-ethylbenzo[b]thiophene molecule undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution (EAS): Due to the electron-rich nature of the benzothiophene ring system, it readily participates in EAS reactions such as halogenation, nitration, and sulfonation. evitachem.com The ethyl group can direct incoming electrophiles to specific positions on the aromatic rings.
Oxidation: The sulfur atom in the thiophene (B33073) ring can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). evitachem.com
Reduction: The benzo[b]thiophene ring can be reduced to its dihydro derivatives through catalytic hydrogenation.
Cross-Coupling Reactions: The molecule can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which allow for the introduction of a wide range of functional groups. evitachem.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀S | evitachem.com |
| Molecular Weight | 162.25 g/mol | evitachem.com |
| logP (Octanol/Water) | 3.464 | chemeo.com |
| McGowan's Volume | 129.190 ml/mol | chemeo.com |
Correlation between Molecular Structure and Spectroscopic Signatures
The structural features of this compound and its derivatives are elucidated through various spectroscopic techniques. Each technique provides unique information that, when combined, allows for a comprehensive understanding of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity of atoms. The chemical shifts and coupling constants of the protons and carbons in the ethyl group and the benzothiophene core provide a detailed map of the molecule's structure. mdpi.com For instance, 2D NMR experiments like COSY, HMQC, and HMBC can establish correlations between different atoms. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. evitachem.com Characteristic vibrational frequencies for C-H bonds in the aromatic and aliphatic regions, as well as C-S bond vibrations, can be observed. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. evitachem.comnih.gov
UV-Vis Spectroscopy: The electronic transitions within the conjugated π-system of the benzothiophene ring give rise to absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by substituents on the ring. uni-halle.de
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict spectroscopic data and correlate it with experimental findings. nih.gov
Interactive Data Table: Spectroscopic Data for Benzothiophene Derivatives
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Signals for aromatic and ethyl protons. | mdpi.com |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | nih.gov |
| IR | Characteristic C-H, C=C, and C-S stretching and bending vibrations. | nih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | evitachem.com |
| UV-Vis | Absorption maxima related to π-π* transitions in the aromatic system. | uni-halle.de |
Exploring Structural Modifications for Modulating Chemical Reactivity
Modifying the structure of this compound can significantly alter its chemical reactivity and properties. These modifications are often aimed at fine-tuning the molecule for specific applications.
Substitution on the Benzene (B151609) Ring: Introducing electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on the benzene ring can modulate the electron density of the entire system, thereby affecting its reactivity in electrophilic substitution and other reactions.
Modification of the Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which changes the electronic properties and geometry of the ring. evitachem.com The thiophene ring can also be opened under certain conditions. researchgate.net
Functionalization of the Ethyl Group: The ethyl group can be modified, for example, by introducing hydroxyl or amino groups, to alter the molecule's polarity and potential for hydrogen bonding.
Addition of Other Functional Groups: Carboxylic acid, ester, or amide groups can be introduced at various positions to create derivatives with different chemical handles for further reactions or to influence biological interactions. evitachem.comevitachem.com For example, the hydrolysis of an ester group can yield a carboxylic acid. evitachem.com
These structural modifications are a key aspect of structure-activity relationship (SAR) studies, where the goal is to understand how changes in the molecular structure affect a particular activity. rsc.org
Computational SAR/SPR Approaches
Computational methods play a vital role in modern SAR and SPR studies, offering insights that can guide experimental work.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds. researchgate.net
Molecular Field Analysis (MFA): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the 3D steric and electrostatic fields of molecules with their activities.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, electrostatic potential, and vibrational frequencies. nih.gov These calculations can help in understanding the reactivity and spectroscopic properties of molecules. rsc.org
These computational approaches can accelerate the process of drug discovery and materials design by prioritizing the synthesis of compounds with the highest predicted activity or desired properties. researchgate.net
Biological Target Interaction Studies at a Molecular Level
Understanding how this compound derivatives interact with biological macromolecules at the molecular level is fundamental to elucidating their mechanism of action.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a receptor or enzyme. nih.gov It helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov Docking studies have been performed on thiophene derivatives to investigate their potential as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH) and targets in the RhoA/ROCK pathway. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. They can be used to assess the stability of the binding mode predicted by docking and to study the conformational changes that may occur upon ligand binding.
These simulation techniques are powerful tools for generating hypotheses about the binding mode of a compound, which can then be tested experimentally. ontosight.ai
Derivatives of this compound can serve as mechanistic probes to investigate biochemical pathways. By designing and synthesizing derivatives with specific properties, researchers can study the role of particular enzymes or receptors in a pathway.
For example, thiophene derivatives have been investigated for their potential to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The ethyl group at the 5-position can influence the compound's binding affinity and selectivity for these targets. Additionally, derivatives have been studied for their effects on pathways related to cancer cell proliferation and metastasis, such as the RhoA/ROCK pathway. evitachem.comnih.gov
By systematically modifying the structure of this compound and observing the effects on a particular biochemical pathway, researchers can gain valuable insights into the mechanism of action and identify key structural features required for activity.
In vitro Biochemical Assay Development for Target Engagement
The development of robust in vitro biochemical assays is a cornerstone in the early-phase evaluation of this compound derivatives, providing critical insights into their direct interaction with specific biological targets. These assays are instrumental in quantifying the potency and selectivity of compounds, thereby guiding the structure-activity relationship (SAR) studies necessary for lead optimization. A variety of assay formats are employed, each tailored to the specific nature of the molecular target, which may include enzymes, receptors, or other proteins implicated in disease pathways.
A primary application of these assays is to determine the inhibitory activity of this compound derivatives against specific enzymes. For instance, derivatives of the broader benzo[b]thiophene class have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The development of assays for such targets typically involves measuring the enzymatic conversion of a substrate to a product in the presence of varying concentrations of the inhibitor. The potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.
For example, in the study of benzo[b]thiophene derivatives as inhibitors of alkaline phosphatases, such as tissue non-specific alkaline phosphatase (TNAP), researchers have determined apparent inhibition constants (Ki). nih.gov These assays are crucial for identifying compounds that could potentially prevent conditions like the formation of basic calcium phosphate (B84403) crystals in osteoarthritis. nih.gov Similarly, derivatives have been designed and evaluated as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell proliferation and migration. nih.govnih.gov The effectiveness of these compounds is assessed by their ability to inhibit the phosphorylation of downstream targets like the myosin light chain. nih.govnih.gov
Another significant area of investigation for this compound analogues is their interaction with receptors. For example, benzo[b]thiophene derivatives have been synthesized and evaluated as selective estrogen receptor (ER) antagonists. nih.gov In vitro binding assays are developed to measure the affinity of these compounds for the receptor, often in competition with a radiolabeled or fluorescently tagged natural ligand. Such assays help in identifying compounds that can effectively block the receptor's activity. nih.gov
Furthermore, the development of assays to probe the engagement of these derivatives with targets like transthyretin (TTR) highlights the versatility of this chemical scaffold. nih.govacs.org Ex vivo competitive binding experiments using fluorogenic probes can be employed to assess the selective binding of compounds to TTR in plasma. nih.govacs.org The inhibition of TTR amyloid aggregation can be monitored using techniques like thioflavin-T fluorescence, providing a measure of the compound's potential as a kinetic stabilizer. nih.govacs.org
The development of sophisticated assay technologies like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) has further enhanced the ability to confirm target engagement in more physiologically relevant settings. researchgate.netpelagobio.com CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, offering a direct assessment of target interaction. pelagobio.com BRET assays can be used to monitor the proximity of a target protein to a ligand or another protein in live cells, providing real-time data on target engagement. researchgate.net
The data generated from these diverse in vitro biochemical assays are compiled into tables to facilitate the comparison of different this compound derivatives. These tables typically include key parameters such as IC50 or Ki values, which are essential for establishing a clear SAR and guiding the design of more potent and selective compounds.
Table of IC50 and Ki Values for Select Benzo[b]thiophene Derivatives:
| Compound Class | Target Enzyme/Protein | Assay Type | Key Findings |
| Benzothiopheno-tetramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Enzyme Inhibition Assay | Racemic mixture showed a Ki of 85 +/- 6 µM, comparable to the known inhibitor levamisole (B84282) (Ki = 93 +/- 4 µM). nih.gov |
| Benzothiopheno-2,3-dehydrotetramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Enzyme Inhibition Assay | Racemic mixture displayed a Ki of 135 +/- 3 µM. nih.gov |
| 5-hydroxybenzo[b]thiophene hydrazide derivative (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Multi-kinase Inhibition Assay | Exhibited potent multi-target kinase inhibition with IC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM, respectively. nih.gov |
| Benzo[b]thiophene derivative (3a) | Topoisomerase I | Enzyme Inhibition Assay | Showed excellent inhibitory activity with an IC50 of 0.295 µM. cu.edu.eg |
| Benzo[b]thiophene derivative (3e) | Topoisomerase I | Enzyme Inhibition Assay | Demonstrated potent inhibition with an IC50 of 0.219 µM. cu.edu.eg |
| Benziodarone Analogues (4, 5, 6, 7, 8) | Transthyretin (TTR) | Amyloid Aggregation Inhibition Assay | IC50 values were similar to the parent compound, with the best achievable IC50 under the experimental conditions being 5 µM. acs.org |
Emerging Research Avenues and Future Directions in 5 Ethylbenzo B Thiophene Chemistry
Novel Synthetic Strategies for Diversification and Functionalization
The development of innovative and efficient synthetic methods is crucial for expanding the chemical space of 5-Ethylbenzo[b]thiophene derivatives. Current research focuses on strategies that allow for precise control over regioselectivity and the introduction of diverse functional groups.
One promising approach involves the electrophilic cyclization of alkynyl thioanisoles. This method offers a pathway to introduce various substituents onto the thiophene (B33073) ring under mild conditions and with high yields. evitachem.com Another established method is the Gewald synthesis , which utilizes ethylcyanoacetate and cyclohexanone (B45756) with sulfur in the presence of an amine to generate intermediates that can be further modified. evitachem.com
Furthermore, cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, are instrumental in the functionalization of the this compound core. evitachem.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the attachment of a wide array of substituents. For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be used to react 2-bromo-5-ethylbenzene with thiophene-2-boronic acid.
Recent advancements also include the functionalization at the C2 position of the benzo[b]thiophene ring. This is often achieved through deprotonation using strong bases like lithium diisopropylamide (LDA) followed by reaction with an electrophile. This strategy is key for introducing moieties like the carboxamide group, which is significant for biological activity.
| Synthetic Strategy | Description | Key Features |
| Electrophilic Cyclization | Cyclization of alkynyl thioanisoles using electrophilic reagents. evitachem.com | Mild conditions, high yields, substituent diversity. evitachem.com |
| Gewald Synthesis | Reaction of ethylcyanoacetate, a ketone, and sulfur. evitachem.com | Access to polysubstituted thiophenes. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki and Heck. evitachem.com | Formation of C-C and C-heteroatom bonds, functional group diversity. evitachem.com |
| C2-Functionalization | Deprotonation at the C2 position followed by electrophilic quench. | Site-selective introduction of functional groups. |
Exploration of New Reactivity Modes and Catalytic Transformations
The inherent reactivity of the this compound core, stemming from its electron-rich aromatic system and the presence of the sulfur atom, provides a rich playground for exploring novel chemical transformations. evitachem.com The molecule readily undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto both the benzene (B151609) and thiophene rings. evitachem.com Additionally, the sulfur atom makes the thiophene ring susceptible to nucleophilic additions . evitachem.com
Integration into Hybrid Materials and Nanotechnology
The unique electronic and photophysical properties of benzo[b]thiophene derivatives make them attractive candidates for incorporation into advanced materials. evitachem.com Hybrid materials, which combine the properties of different components to achieve synergistic effects, are a key area of exploration. frontiersin.org
The integration of this compound units into polymers and other organic frameworks can lead to materials with tailored optical and electronic properties. evitachem.com These materials have potential applications in organic electronics , such as in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.com The ability to tune the electronic properties through chemical modification of the this compound core is a significant advantage in this field.
Furthermore, the incorporation of these molecules into nanomaterials, such as carbon nanotubes or nanofibers, can create novel hybrid systems with enhanced functionalities. frontiersin.org These hybrid nanomaterials could find use in various environmental applications due to their unique structural and electronic characteristics. frontiersin.org The development of such materials often involves a "shotgun approach" where various combinations are tested to discover useful properties. beilstein-journals.org
Advanced Spectroscopic Probes and Imaging Agent Design
Spectroscopic probes are essential tools in various scientific fields, offering high sensitivity and spatiotemporal resolution for detecting and visualizing specific analytes or biological processes. rsc.orgcas.cn The development of probes with changeable π-conjugated systems is a promising strategy, as it can lead to distinct and predictable changes in spectroscopic signals. rsc.org
The benzo[b]thiophene scaffold, with its extended π-system, is a suitable platform for designing such probes. By strategically modifying the this compound core with recognition moieties and fluorophores, it is possible to create probes that exhibit a change in their fluorescence or absorption properties upon binding to a target. cas.cn
A key area of interest is the design of imaging agents for biological systems. For example, derivatives of benzo[b]thiophene are being investigated for their potential in medical imaging. nih.gov The ability to specifically target certain receptors or enzymes in the body could enable the visualization of disease states and the monitoring of therapeutic responses. cas.cnnih.gov
Computational Design of Next-Generation this compound Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. bohrium.com These methods allow for the in-silico design and evaluation of novel molecules, saving significant time and resources compared to traditional experimental approaches.
For this compound, computational studies can be used to predict the biological activity of new analogs. By modeling the interaction of different derivatives with specific protein targets, researchers can identify promising candidates for synthesis and further testing. nih.gov For instance, molecular docking studies can predict the binding modes of benzo[b]thiophene derivatives to enzymes, providing insights into structure-activity relationships. nih.gov
Furthermore, computational methods are crucial for understanding and predicting the electronic and optical properties of new materials based on the this compound scaffold. bohrium.com This allows for the rational design of materials with specific properties for applications in organic electronics and other advanced technologies.
| Computational Approach | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities of analogs to biological targets. nih.gov |
| Quantum Chemical Calculations | Determining electronic structure, optical properties, and reactivity. bohrium.com |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between molecular structure and biological activity. |
| Molecular Dynamics Simulations | Studying the dynamic behavior and conformational preferences of derivatives. |
Sustainable and Eco-Friendly Approaches in this compound Research
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. unirioja.es The goal is to design products and processes that minimize the use and generation of hazardous substances. researchgate.net
In the context of this compound research, this translates to the development of more sustainable synthetic methods. One promising avenue is the use of visible-light-promoted reactions , which can facilitate the formation of the benzothiophene (B83047) ring under mild conditions, reducing energy consumption and the need for harsh reagents. evitachem.com Another approach is the use of green solvents , such as ethanol (B145695) or water, to replace more hazardous organic solvents. mdpi.com
The development of catalytic methods is also a key aspect of green chemistry, as catalysts can increase reaction efficiency and reduce waste. unirioja.es Furthermore, designing chemicals and products that are biodegradable after their intended use is a crucial long-term goal. unirioja.es As the field of this compound chemistry continues to evolve, the adoption of these sustainable practices will be essential for minimizing its environmental impact. mdpi.com
Q & A
Q. What analytical methods are recommended for quantifying trace thiophene derivatives like 5-Ethylbenzo[b]thiophene in complex matrices?
Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is recommended, particularly for concentrations in the 0.1–250 mg/kg range. Pre-concentration via solvent extraction or distillation may be required for low-abundance samples. Calibration standards should use deuterated analogs (e.g., thiophene-d₄) to minimize matrix interference. Validation must include recovery tests and blank corrections .
Q. What safety protocols are critical when synthesizing this compound derivatives involving diazo intermediates?
Diazo compounds (e.g., diazoethyl esters) require strict handling under inert atmospheres due to explosion risks. Use explosion-proof equipment, conduct small-scale thermal stability tests via differential scanning calorimetry (DSC), and avoid grinding or heating above 100°C. Always perform hazard assessments using guidelines from Prudent Practices in the Laboratory (Chapter 4) and maintain waste disposal logs compliant with local regulations .
Q. How should researchers characterize new this compound derivatives to ensure reproducibility?
Full characterization requires:
- NMR : ¹H/¹³C NMR with assignments for aromatic protons and ethyl substituents.
- IR : Peaks for C-S (600–700 cm⁻¹) and ethyl C-H stretches (2850–2970 cm⁻¹).
- Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H]⁺).
- Chromatography : Rf values via TLC (silica gel, hexane/EtOAc) and HPLC purity >95%. Cite prior data for known analogs and report deviations .
Advanced Research Questions
Q. How can contradictions in thermal stability data between sulfonium salts of this compound derivatives be resolved?
Perform comparative DSC analysis under identical conditions (heating rate 10°C/min, N₂ atmosphere). For example, sulfonium triflate salts decompose at 140°C (ΔH = 400 J/g), while hypervalent iodine analogs decompose at 120°C (ΔH >600 J/g). Use thermogravimetric analysis (TGA) to correlate mass loss with exothermic events. Replicate studies with controlled humidity to assess moisture sensitivity .
Q. What computational methods validate spectroscopic properties of this compound derivatives?
Density functional theory (DFT) at the MP2/6-311G** level accurately predicts bond lengths (C-S: 1.71 Å) and vibrational frequencies (IR). Compare calculated entropy (S°) and heat capacity (Cₚ°) with experimental gas-phase microwave data. For catalytic applications, use DFT to map electrostatic potential surfaces and identify sulfur-based active sites (e.g., in oxygen reduction reactions) .
Q. How can researchers optimize reaction conditions for synthesizing this compound-based sulfonium salts?
Screen solvents (dichloromethane vs. acetonitrile) for electrophilic substitutions. Monitor reaction progress via in situ Raman spectroscopy for S–C bond formation. Purify via silica gel chromatography (hexane/EtOAc gradient) and confirm stability by storing samples at 25°C for ≥2 weeks. Scale-up requires DSC-verified decomposition thresholds to avoid thermal runaway .
Q. What statistical approaches control false discovery rates (FDR) when analyzing bioactivity data for this compound analogs?
Apply the Benjamini-Hochberg procedure: Rank p-values from multiple hypothesis tests (e.g., antimicrobial assays) and reject hypotheses where (m = total tests, α = 0.05). This method maintains FDR ≤5% while improving power compared to Bonferroni correction. Validate with permutation tests to minimize type I/II errors .
Methodological Guidelines
- Contradiction Analysis : Cross-validate conflicting data (e.g., catalytic activity vs. thermal stability) using orthogonal techniques (DSC, TGA, DFT).
- Experimental Design : Include control groups (e.g., unsubstituted benzothiophene) in bioactivity studies to isolate the ethyl group’s electronic effects .
- Data Reporting : Follow IUPAC guidelines for reporting yields, spectral data, and error margins (±5% for NMR integration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
